molecular formula C20H18ClNO5 B2967499 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 903862-47-5

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2967499
CAS No.: 903862-47-5
M. Wt: 387.82
InChI Key: OUWKHKZIVSJMMU-IDUWFGFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic chemical compound provided as a high-purity material for research and development purposes. The benzofuran-3(2H)-one core structure and the incorporated 1,3-dioxane moiety are of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. This compound is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring that all handling and disposal procedures comply with their institution's guidelines and local regulations. Specific details regarding this compound's mechanism of action, primary research applications, and biological targets are areas of active investigation and should be confirmed by the researching scientist.

Properties

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5/c1-22(2)8-15-16(23)4-3-14-18(24)17(27-20(14)15)7-11-5-13(21)6-12-9-25-10-26-19(11)12/h3-7,23H,8-10H2,1-2H3/b17-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWKHKZIVSJMMU-IDUWFGFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Cl)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Cl)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one, identified by its CAS number 929489-42-9, is a complex organic molecule notable for its potential biological activities. This compound features a unique combination of structural motifs, including a benzofuran core and a chloro-substituted benzo[d][1,3]dioxin moiety. The presence of these functional groups suggests significant pharmacological properties.

The molecular formula of the compound is C18H13ClO5C_{18}H_{13}ClO_5 with a molecular weight of 344.7 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC18H13ClO5C_{18}H_{13}ClO_5
Molecular Weight344.7 g/mol
CAS Number929489-42-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloro-substituted benzo[d][1,3]dioxin moiety is known for enhancing the reactivity and binding affinity to biological macromolecules, which can lead to significant pharmacological effects.

Biological Activities

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Compounds derived from benzofuran and benzo[d][1,3]dioxin structures have shown promise as anticancer agents. Studies suggest that modifications to the benzofuran core can enhance cytotoxicity against cancer cell lines.
  • Antimicrobial Effects : The presence of halogens (like chlorine) in organic compounds often correlates with increased antimicrobial activity. This compound's structural features may facilitate interactions with microbial enzymes or membranes.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerPotential cytotoxic effects against cancer cells
AntimicrobialInhibition of bacterial growth
AntiviralPossible efficacy against viral infections

Study 1: Anticancer Activity

A study focusing on Mannich bases highlighted that certain derivatives exhibited enhanced cytotoxicity against various cancer cell lines. The compound was synthesized and tested against Huh-7 hepatoma cells and human Jurkat cells, showing significant cytotoxic effects compared to standard chemotherapeutics like 5-fluorouracil .

Study 2: Antimicrobial Properties

Research on structurally similar compounds revealed that halogenated derivatives possess strong antibacterial properties. The presence of chlorine in the benzo[d][1,3]dioxin segment is thought to enhance the compound's ability to penetrate bacterial membranes and inhibit growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzofuran and benzo[d][1,3]dioxin components significantly affect biological activity. For instance:

  • Chloro Substitution : Enhances reactivity and potential binding to biological targets.
  • Dimethylamino Group : May influence solubility and permeability, affecting bioavailability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound’s analogs vary in substituents, influencing drug-likeness, solubility, and bioactivity. Key comparisons include:

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) Solubility (LogS) Bioavailability Score Synthetic Accessibility Score (SAS)
Target Compound 6-Cl-benzodioxin (2), 7-(dimethylamino)methyl (7) ~455 (estimated) Moderate (inferred) 0.55–0.56 (predicted) 3.5–4.0 (estimated)
(Z)-2-[(6-Chloro-4H-benzodioxin-8-yl)methylene]-6-[(3-chlorobenzyl)oxy]-benzofuran-3(2H)-one 3-Cl-benzyloxy (6) 455.287 Low Not reported Not reported
(Z)-7-((Dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-F-benzylidene (2), 4-CH₃ (4) ~390 (estimated) High 0.55–0.56 2.0–3.0
Piroxicam analogs (e.g., 13d, 13l, 13m) Varied sulfonamide/pyridine groups 350–450 Moderate 0.55–0.56 Not reported
(2Z)-2-[(6-Bromo-4H-benzodioxin-8-yl)methylene]-6-hydroxybenzofuran-3(2H)-one 6-Br-benzodioxin (2) ~450 (estimated) Low Not reported 3.42

Key Observations :

  • Substituent Effects: Chlorine vs. Bromine: The target’s 6-Cl-benzodioxin (vs. Dimethylamino Methyl Group: Enhances solubility compared to chlorobenzyloxy analogs (e.g., ) due to increased polarity . Fluorine Substituents: The 2-F-benzylidene analog shows higher solubility, suggesting halogen electronegativity improves water interaction.

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one?

    • Methodological Answer : The compound can be synthesized via multi-step protocols involving:

    • Cascade [3,3]-sigmatropic rearrangements to construct benzofuran cores, as demonstrated in benzofuran-derived natural product syntheses .
    • Protection/deprotection strategies for hydroxyl and dimethylamino groups, using NaH in THF for controlled alkylation .
    • Stereochemical control via Ziegler-Natta-type catalysts or low-temperature reactions to preserve the (Z)-configuration.
      • Key Considerations : Monitor reaction intermediates using TLC and optimize solvent systems (e.g., THF or DCM) to improve yields.

    Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

    • Methodological Answer :

    • HPLC-UV/Vis with C18 columns and methanol/water gradients for purity assessment (>95%) .
    • NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry.
    • High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
      • Validation : Compare spectral data with synthesized analogs (e.g., benzofuran-3(2H)-one derivatives) .

    Q. How does the compound’s solubility profile influence formulation strategies for in vitro assays?

    • Methodological Answer :

    • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using dynamic light scattering (DLS) .
    • Stability assays : Monitor degradation under UV light and varying temperatures (4°C–37°C) via LC-MS .
      • Practical Tip : Use DMSO stock solutions (10 mM) with <0.1% v/v in cell culture to avoid cytotoxicity.

    Advanced Research Questions

    Q. How can researchers address challenges in controlling the stereochemistry during synthesis?

    • Methodological Answer :

    • Chiral auxiliaries : Employ Evans oxazolidinones or Sharpless epoxidation to enforce (Z)-selectivity .
    • Computational modeling : Use DFT calculations to predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature) .
      • Case Study : NaH-mediated alkylation in THF at 0°C improved stereochemical outcomes in benzofuran syntheses .

    Q. What experimental approaches are used to establish structure-activity relationships (SAR) for this compound’s bioactivity?

    • Methodological Answer :

    • Analog synthesis : Modify substituents (e.g., chloro, dimethylamino groups) and test bioactivity in enzyme inhibition or cell viability assays .
    • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to identify binding motifs .
      • Data Analysis : Correlate IC₅₀ values with electronic (Hammett constants) and steric parameters (Taft indices) .

    Q. What methodologies are employed to assess environmental persistence and degradation pathways?

    • Methodological Answer :

    • Environmental fate studies : Use OECD 307 guidelines to evaluate hydrolysis, photolysis, and microbial degradation in soil/water systems .
    • LC-MS/MS quantification : Detect transformation products (e.g., dechlorinated metabolites) in simulated ecosystems .
      • Key Metrics : Calculate half-lives (t₁/₂) under UV irradiation (254 nm) and pH-dependent stability .

    Q. How should researchers design assays to elucidate the compound’s mechanism of action in cellular systems?

    • Methodological Answer :

    • Transcriptomic profiling : Perform RNA-seq on treated vs. control cells to identify dysregulated pathways (e.g., oxidative stress, apoptosis) .
    • Kinase activity assays : Use ADP-Glo™ kits to measure inhibition of key kinases (e.g., MAPK, PI3K) .
      • Controls : Include positive controls (e.g., staurosporine for apoptosis) and ROS scavengers (e.g., NAC) to validate specificity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.